molecular formula C10H12NaO4S- B009708 Sodium polyanetholesulfonate CAS No. 55963-78-5

Sodium polyanetholesulfonate

Cat. No. B009708
CAS RN: 55963-78-5
M. Wt: 251.26 g/mol
InChI Key: JKJBFNAERWARKW-CZEFNJPISA-L
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Description

Synthesis Analysis

The synthesis of sodium polyanetholesulfonate involves complex chemical processes that are designed to yield a compound with specific desired properties. Although detailed synthesis processes are proprietary or covered in specialized chemical engineering literature, the general approach involves the sulfonation of polyanethole, followed by neutralization with sodium hydroxide.

Molecular Structure Analysis

The molecular structure of sodium polyanetholesulfonate is characterized by a sulfonate group attached to a polyanethole skeleton. This structure is crucial as it imparts significant solubility in water and contributes to its overall chemical stability and reactivity.

Chemical Reactions and Properties

Sodium polyanetholesulfonate participates in various chemical reactions, primarily due to its sulfonate group. It can act as a surfactant, reducing surface tension in aqueous solutions, and has the ability to form complexes with other molecules, which is valuable in certain industrial processes.

Physical Properties Analysis

The physical properties of sodium polyanetholesulfonate, such as its solubility in water and other solvents, melting point, and viscosity, are determined by its molecular structure. These properties are essential for its application in different environments and conditions.

Chemical Properties Analysis

Chemically, sodium polyanetholesulfonate is stable under a wide range of conditions. Its chemical properties, including reactivity with acids, bases, and other chemicals, make it suitable for a variety of uses in industries such as cosmetics, as confirmed by Burnett et al. (2023) in their safety review for cosmetic ingredients​​.

For further reading on the subject, including detailed studies on its synthesis, molecular structure, and properties, the following references are recommended:

  • Burnett, C. L., Bergfeld, W., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D., Marks, J. G., Shank, R. C., Slaga, T., Snyder, P., Gill, L. J., Fiume, M. M., & Heldreth, B. (2023). International Journal of Toxicology, 42, 102S-103S. International Journal of Toxicology.

Scientific Research Applications

  • Osmotic Coefficients Measurement : It is used for determining osmotic coefficients in polyelectrolyte solutions (Bo Zhang et al., 2002).

  • Inactivation of Antibiotics : Sodium polyanetholesulfonate can inactivate various antibiotics like penicillin G and gentamicin in Thiol broth (P. Murray & A. Niles, 1982).

  • Effect on Neisseria gonorrhoeae : It may delay or prevent the isolation of Neisseria gonorrhoeae, but this effect can be mitigated with gelatin (J. Staneck & S. Vincent, 1981).

  • Self-Doped Conducting Polymers : Sodium polyanetholesulfonate is used as a self-doped conducting polymer with bound counterions in research applications (A. Patil et al., 1987).

  • Studying High-Molecular-Weight Polymers : It's utilized for studying characteristics of high-molecular-weight polymers (E. Hirose et al., 1999).

  • Improving Detection of Meningococcemia : It enhances the detection of meningococcemia in children using specific microbial tubes (R. Scribner & D. Welch, 1984).

  • Chemical Sensors and Bioimaging : Sodium polyanetholesulfonate shows room-temperature phosphorescence characteristics and is effective in recognizing Fe3+ in these applications (Xiaojin Qin et al., 2018).

  • Comparison with Other Anticoagulants : Studies indicate that it does not perform better than EDTA or heparin as an anticoagulant for certain blood analyses (M. Tocidlowski & M. Stoskopf, 1997).

  • Anticoagulant Properties : It inhibits Factor Xa initiated clotting of plasma and stimulates thrombin inhibition by antithrombin III (F. J. Walker & C. Esmon, 1978).

  • Electrical Conductivity Studies : Sodium polyanetholesulfonate solutions have higher conductivities than certain other solutions due to a smaller fraction of "free" counterions (Irena Lipar-Ostir et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

SPS has been successfully used to neutralize residual activity of SAAP-148, pexiganan, and chlorhexidine, preventing an overestimation of their efficacy . This opens up the possibility of a new assay for the assessment of the functional capacity of the lectin complement pathway .

properties

IUPAC Name

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.Na.H2O3S/c1-3-4-9-5-7-10(11-2)8-6-9;;1-4(2)3/h3-8H,1-2H3;;(H2,1,2,3)/q;+1;/p-2/b4-3+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBFNAERWARKW-CZEFNJPISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NaO4S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium anethole sulfite

CAS RN

55963-78-5
Record name Acido Polianetolsulfónico Sal Sódica
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
653
Citations
ME Belding, SJ Klebanoff - Applied Microbiology, 1972 - Am Soc Microbiol
Sodium polyanetholesulfonate (SPS), an anticoagulant which inhibits the antimicrobial systems of blood, is used widely in blood culture media. The addition of SPS to experimental …
Number of citations: 49 journals.asm.org
DN Fredricks, DA Relman - Journal of clinical microbiology, 1998 - Am Soc Microbiol
… The inhibitor persisted, despite numerous attempts to purify the DNA, and was identified as sodium polyanetholesulfonate (SPS), a common additive to blood culture media. Like DNA, …
Number of citations: 267 journals.asm.org
JL Staneck, S Vincent - Journal of Clinical Microbiology, 1981 - Am Soc Microbiol
Sodium polyanetholesulfonate (SPS), in concentrations commonly used in blood culture media, inhibited the growth of a significant number of isolates of Neisseria gonorrhoeae in an …
Number of citations: 36 journals.asm.org
I Lipar-Ostir, P Zalar, M Bester-Rogac… - The Journal of …, 2009 - ACS Publications
… In agreement with other data presented here, and with the thermodynamic considerations presented in ref 11, we found T m of sodium polyanetholesulfonate to be lower than that of …
Number of citations: 12 pubs.acs.org
P Zalar, J Cerar, C Pohar - Journal of Molecular Liquids, 2017 - Elsevier
Experimental and theoretical results for the enthalpies of mixing, Δ mix H, for aqueous solutions of selected salts of polyanethole sulfonic acid with some low-molecular-mass salts are …
Number of citations: 1 www.sciencedirect.com
I Lipar, P Zalar, C Pohar, V Vlachy - The Journal of Physical …, 2007 - ACS Publications
… HPAS was prepared by the usual ion-exchange and dialysis techniques 14 from sodium polyanetholesulfonate (NaPAS), with a weight average molecular weight of about 10 000 and a …
Number of citations: 27 pubs.acs.org
LG Reimer, LB Reller - Journal of clinical microbiology, 1985 - Am Soc Microbiol
… Sodium polyanetholesulfonate (SPS) is used as a routine supplement to blood culture media to … Sodium polyanetholesulfonate (SPS) is now routinely added to most commercial blood …
Number of citations: 36 journals.asm.org
LG Reimer, LB Reller - Journal of clinical microbiology, 1985 - Am Soc Microbiol
… We previously found that sodium polyanetholesulfonate (SPS) inhibits G. vaginalis in blood culture media. We compared susceptibility to an SPS-containing paper disk with beta-…
Number of citations: 21 journals.asm.org
M Hall, E Warren, JA Washington - Applied Microbiology, 1974 - Am Soc Microbiol
In a comparison of tryptic soy broth and Columbia broth, two blood culture media containing sodium polyanetholesulfonate, there were 589 positive cultures (excluding presumed …
Number of citations: 37 journals.asm.org
JH Tenney, LB Reller, WL Wang, RL Cox… - Journal of Clinical …, 1982 - Am Soc Microbiol
We compared the yield and speed of detection of clinically important microorganisms from 10,156 paired 5-ml samples of blood cultured in supplemented peptone broth (SPB) with 0.03…
Number of citations: 15 journals.asm.org

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